![molecular formula C7H6ClFO B064416 3-Chloro-4-fluorobenzyl alcohol CAS No. 161446-90-8](/img/structure/B64416.png)
3-Chloro-4-fluorobenzyl alcohol
Overview
Description
3-Chloro-4-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It is also known by other names such as (3-chloro-4-fluorophenyl)methanol and Benzenemethanol, 3-chloro-4-fluoro- . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorobenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methanol group . The InChI code for this compound is 1S/C7H6ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 .Chemical Reactions Analysis
Alcohols, including 3-Chloro-4-fluorobenzyl alcohol, can undergo a variety of reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . The specific reactions that 3-Chloro-4-fluorobenzyl alcohol undergoes are not mentioned in the search results.Physical And Chemical Properties Analysis
3-Chloro-4-fluorobenzyl alcohol has a molecular weight of 160.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 160.0091207 g/mol . The compound has a topological polar surface area of 20.2 Ų . The physical form of this compound is not explicitly mentioned in the search results.Scientific Research Applications
Building Block in Chemical Synthesis
“3-Chloro-4-fluorobenzyl alcohol” is often used as a building block in chemical synthesis . It is a part of the fluorinated building blocks, which are commonly used in the synthesis of more complex organic compounds .
Intermediate in Research Chemical Synthesis
This compound has been used as an intermediate in research chemical synthesis . Intermediates are compounds that are formed in the middle of a reaction sequence and are subsequently consumed by further reactions.
Preparation of High-Quality Compounds
“3-Chloro-4-fluorobenzyl alcohol” is useful for the preparation of high-quality compounds . These compounds can be used in various fields of research and development.
Pharmaceutical Intermediate
It is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs).
Material Science Research
In the field of material science, “3-Chloro-4-fluorobenzyl alcohol” can be used in the synthesis of new materials . These materials can have various applications, such as in the production of high-performance polymers.
Chromatography Research
In chromatography research, “3-Chloro-4-fluorobenzyl alcohol” can be used as a standard or reference compound . This helps in the identification and quantification of other compounds in a mixture.
Mechanism of Action
Mode of Action
Benzyl alcohols typically interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the chlorine and fluorine atoms may influence the compound’s reactivity and binding affinity .
Biochemical Pathways
Benzyl alcohols can undergo various reactions, including conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s logP values suggest moderate lipophilicity, which could influence its distribution and bioavailability .
Result of Action
Benzyl alcohols can cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHBUXUXOPOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378589 | |
Record name | 3-Chloro-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzyl alcohol | |
CAS RN |
161446-90-8 | |
Record name | 3-Chloro-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 161446-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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